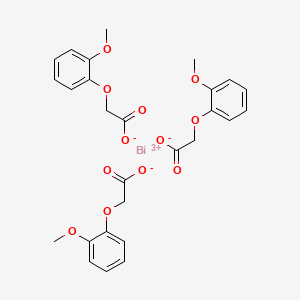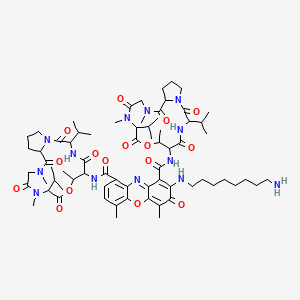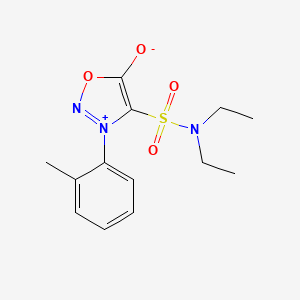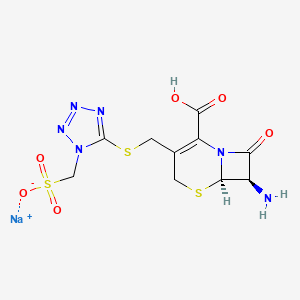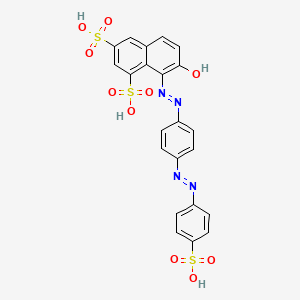
Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This compound belongs to the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors . The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical and biological properties to its derivatives .
Preparation Methods
The synthesis of Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition to form disubstituted imidazoles . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and saturated heterocycles . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include nickel catalysts, TBHP, and NaBH4 . The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate: This compound has similar structural features but includes a fluorine atom, which can alter its chemical and biological properties.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Another imidazole derivative with potential anti-tubercular activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexyl group, which can influence its reactivity and biological activity .
Properties
CAS No. |
31665-64-2 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 5-amino-1-cyclohexylimidazole-4-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-16-11(15)9-10(12)14(7-13-9)8-5-3-2-4-6-8/h7-8H,2-6,12H2,1H3 |
InChI Key |
LGTJJFRUTYSDCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)C2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


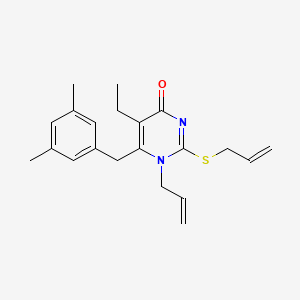
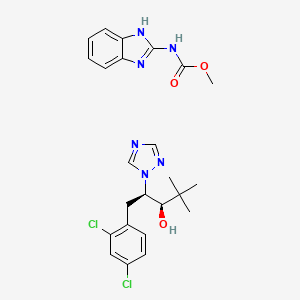


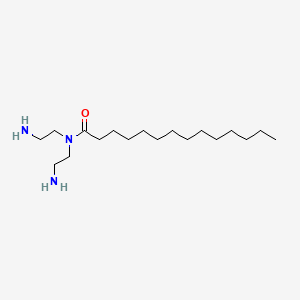
![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
